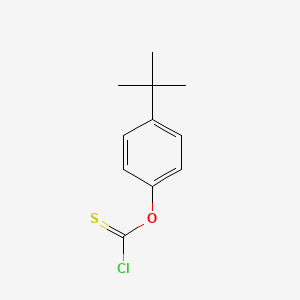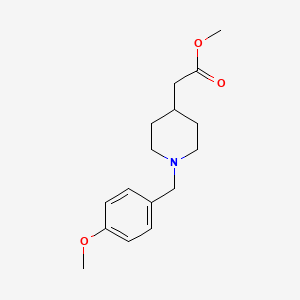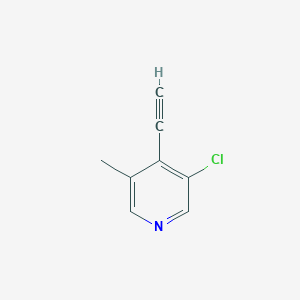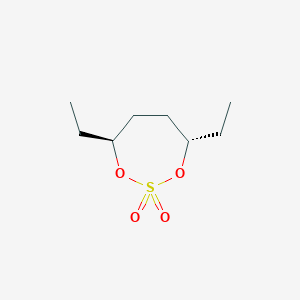
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound with a unique structure that includes a dioxathiepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of [2-(1,3-dioxolan-2-yl)phenyl]phosphine and potassium tert-butylate in tetrahydrofuran at low temperatures, followed by further reactions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
科学的研究の応用
Chemistry
In chemistry, (4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a useful tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating certain diseases and conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired effects. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and influencing metabolic processes.
類似化合物との比較
Similar Compounds
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide: This compound has a similar structure but with methyl groups instead of ethyl groups.
1,3,2-Dioxathiepane 2,2-dioxide: A simpler analog without the ethyl groups.
Uniqueness
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of ethyl groups can affect the compound’s physical and chemical properties, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it valuable for scientific research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
特性
分子式 |
C8H16O4S |
|---|---|
分子量 |
208.28 g/mol |
IUPAC名 |
(4S,7S)-4,7-diethyl-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C8H16O4S/c1-3-7-5-6-8(4-2)12-13(9,10)11-7/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChIキー |
RIHQVQJKBHQPNE-YUMQZZPRSA-N |
異性体SMILES |
CC[C@H]1CC[C@@H](OS(=O)(=O)O1)CC |
正規SMILES |
CCC1CCC(OS(=O)(=O)O1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)
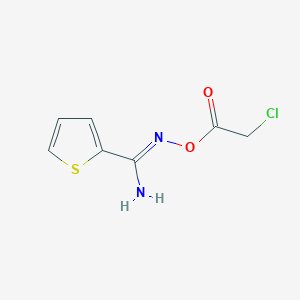
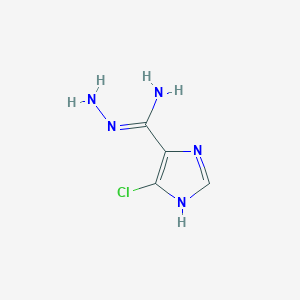
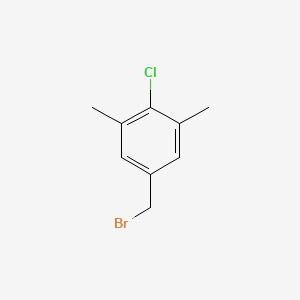
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
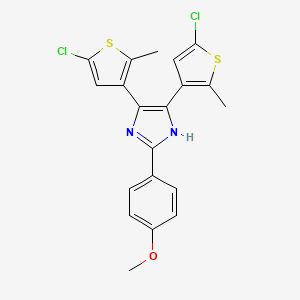
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
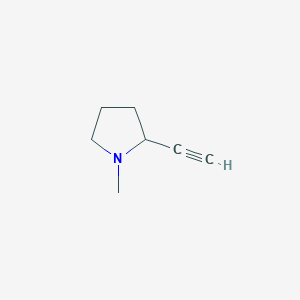
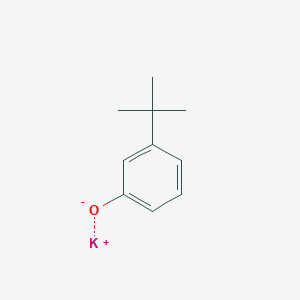
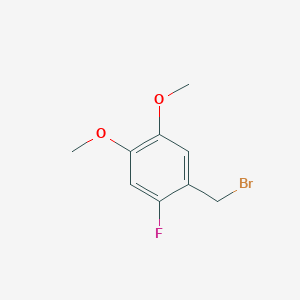
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
